molecular formula C42H71N13O14S2 B13401469 Ser-ala-alloresact

Ser-ala-alloresact

Cat. No.: B13401469
M. Wt: 1046.2 g/mol
InChI Key: CSUVIBOHPJFWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ser-ala-alloresact is typically synthesized through solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The disulfide bridge between cysteine residues (Cys5-Cys10) is formed through oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Ser-ala-alloresact primarily undergoes peptide bond formation and disulfide bridge formation during its synthesis. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions:

Major Products: The major product of these reactions is the fully synthesized and correctly folded this compound peptide .

Scientific Research Applications

Chemistry: Ser-ala-alloresact is used as a model compound in the study of peptide synthesis and folding. It helps in understanding the principles of peptide bond formation and disulfide bridge formation .

Biology: In biological research, this compound is studied for its role in sperm activation and fertilization. It is used to investigate the mechanisms of sperm motility and signal transduction .

Medicine: While not yet validated for medical applications, this compound has potential therapeutic implications in reproductive medicine. It could be used to enhance fertilization in assisted reproductive technologies .

Industry: In the industrial sector, this compound is used in the development of peptide-based products and as a reference compound in quality control processes .

Mechanism of Action

Ser-ala-alloresact exerts its effects by binding to specific receptors on the surface of sperm cells. This binding triggers a cascade of intracellular events, including the activation of cyclic guanosine monophosphate (cGMP) signaling pathways. The activation of these pathways leads to changes in ion fluxes, particularly calcium ions, which ultimately result in increased sperm motility and the ability to fertilize an egg .

Comparison with Similar Compounds

Uniqueness: Ser-ala-alloresact is unique due to its specific amino acid sequence and the presence of a disulfide bridge, which is crucial for its biological activity. Its ability to activate sperm through cGMP signaling pathways distinguishes it from other similar peptides .

Properties

Molecular Formula

C42H71N13O14S2

Molecular Weight

1046.2 g/mol

IUPAC Name

2-[[3-[[2-[[6-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]hexanoyl]amino]-4-methylpentanoyl]amino]-11-(2-amino-2-oxoethyl)-2,10,13,16,19-pentaoxo-5,6-dithia-1,9,12,15,18-pentazabicyclo[18.3.0]tricosane-8-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C42H71N13O14S2/c1-20(2)13-25(51-36(62)24(9-6-7-11-43)50-34(60)22(5)48-35(61)23(44)17-56)37(63)53-28-19-71-70-18-27(39(65)54-33(21(3)4)42(68)69)52-38(64)26(14-30(45)57)49-32(59)16-46-31(58)15-47-40(66)29-10-8-12-55(29)41(28)67/h20-29,33,56H,6-19,43-44H2,1-5H3,(H2,45,57)(H,46,58)(H,47,66)(H,48,61)(H,49,59)(H,50,60)(H,51,62)(H,52,64)(H,53,63)(H,54,65)(H,68,69)

InChI Key

CSUVIBOHPJFWDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C2CCCN2C1=O)CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)N

Origin of Product

United States

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